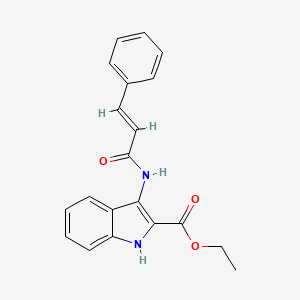

3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester

Description

3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester is a substituted indole derivative characterized by a phenyl-acryloylamino group at the 3-position and an ethyl ester at the 2-position of the indole ring. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis (e.g., triptans, kinase inhibitors) .

Properties

IUPAC Name |

ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-2-25-20(24)19-18(15-10-6-7-11-16(15)21-19)22-17(23)13-12-14-8-4-3-5-9-14/h3-13,21H,2H2,1H3,(H,22,23)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFRDCSZSDUMBC-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the acylation of an indole derivative with a phenyl-acryloyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or indole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in carbon tetrachloride or alkylating agents (e.g., methyl iodide) in acetone.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways related to cancer growth and metastasis .

Antimicrobial Activity

Indoles are known for their antimicrobial properties. Studies have demonstrated that certain indole derivatives can effectively inhibit the growth of bacteria and fungi. The presence of the phenylacryloyl group may enhance these effects, making this compound a candidate for developing new antimicrobial agents .

Drug Development

Due to its unique structure, 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester may serve as a lead compound in drug discovery. Its ability to modulate biological pathways makes it suitable for designing drugs targeting specific diseases, particularly cancers and infections .

Formulation in Drug Delivery Systems

The compound's solubility and stability can be advantageous in formulating drug delivery systems. Its ester group can be modified to enhance bioavailability and controlled release profiles, which are critical in therapeutic applications .

Polymer Chemistry

The compound can be utilized in polymer synthesis as a monomer or additive due to its reactive functional groups. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities, such as responsiveness to environmental stimuli .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various indole derivatives, researchers found that compounds structurally related to 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Efficacy Evaluation

Another investigation focused on evaluating the antimicrobial properties of indole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the presence of the phenylacryloyl group significantly improved the inhibitory activity compared to standard antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The phenyl-acryloylamino group can interact with enzymes or receptors, modulating their activity. The indole core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

- Pivaloyl () and dimethylaminoethyl () groups are bulkier, which may affect solubility and steric hindrance during synthetic modifications.

- Synthetic Routes: Cyclization with polyphosphoric acid (PPA) is a common method for indole ring formation (e.g., ). The target compound may require similar conditions for acryloylamino group introduction. N-methylation () and acylation () are frequently used to modify indole derivatives, suggesting that the phenyl-acryloylamino group could be introduced via acylation of a 3-amino-indole precursor.

Physicochemical Properties

- Melting Points: 3-Carbamoylmethyl-1H-indole-1-carboxylic acid ethyl ester has a melting point of 121–122°C , while bulkier substituents (e.g., pivaloyl) likely increase melting points due to enhanced crystallinity. The target compound’s phenyl-acryloylamino group may lower melting points compared to carbamoylmethyl analogs due to reduced hydrogen-bonding capacity.

- Spectroscopic Data: ¹H NMR: In , the carbamoylmethyl substituent shows resonances at δ 3.50 (s, 2H) for the methylene group, whereas the phenyl-acryloylamino group would exhibit aromatic protons (δ 7.0–8.0 ppm) and acryloyl vinyl protons (δ 6.0–7.0 ppm). HRMS: reports [M+Na]⁺ at m/z 269.0895 for C₁₃H₁₄N₂O₃; the target compound would likely show a higher mass due to the phenyl-acryloylamino group.

Biological Activity

The compound 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester , also known as an indole derivative, has garnered attention for its diverse biological activities, particularly in the context of antiviral and antifungal properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 346.37 g/mol. The structure features an indole core, which is known for its biological significance, particularly in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For instance, the derivative 3 (closely related to our compound) was shown to significantly inhibit the strand transfer activity of HIV-1 integrase with an IC50 value of 0.13 μM. Structural modifications at specific positions on the indole core enhanced its binding affinity and inhibitory effects against integrase, suggesting that similar modifications could be explored for our compound .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | Structural Modification |

|---|---|---|

| Compound 3 | 0.13 | Long branch on C3 |

| Compound 20a | 0.13 | C6-halogenated benzene |

| Compound 20b | 0.5 | No modification |

Antifungal Activity

Indole derivatives have also been investigated for their antifungal properties. A study on various substituted indole-2-carboxylic acids demonstrated that certain modifications could enhance antifungal activity against strains like Candida albicans. The introduction of electron-withdrawing groups at specific positions on the aromatic ring was found to improve efficacy .

Table 2: Antifungal Activity of Indole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | C. albicans | 10 μg/mL |

| Compound B | A. niger | 5 μg/mL |

| Compound C | C. glabrata | 15 μg/mL |

The biological activity of 3-(3-Phenyl-acryloylamino)-1H-indole-2-carboxylic acid ethyl ester is attributed to its ability to interact with key enzymes involved in viral replication and fungal growth. For instance, the indole core facilitates chelation with metal ions essential for enzyme activity, while side groups can enhance hydrophobic interactions with target proteins.

Case Studies

- HIV-1 Integrase Inhibition : A study focused on optimizing derivatives based on the indole scaffold found that extending branches at the C3 position significantly improved integrase inhibition through enhanced interactions with active site residues .

- Antifungal Efficacy : Research involving a series of indole derivatives showed that compounds with halogen substitutions exhibited superior antifungal activity compared to their unsubstituted counterparts, indicating that electronic effects play a crucial role in their mechanism .

Q & A

Q. What are the typical synthetic routes for preparing ethyl indole-2-carboxylate derivatives, and what are their yields?

Methodological Answer: Ethyl indole-2-carboxylate derivatives are synthesized via multi-step routes involving esterification, substitution, and condensation. Key methods include:

For example, the N-methylation step () achieves near-quantitative yields due to optimized anhydrous conditions and excess methyl iodide. In contrast, hydrazone synthesis () requires careful stoichiometric control to avoid byproducts.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing ethyl indole-2-carboxylate derivatives?

Methodological Answer: Characterization relies on a combination of techniques:

- TLC : Monitors reaction progress using ethyl acetate/hexane mobile phases .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl or phenyl groups) and esterification .

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns (e.g., ESI-MS for hydrazones) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

For advanced validation, single-crystal X-ray diffraction (not directly cited in evidence) is recommended for structural elucidation.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of N-substituted indole esters?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst Use : Titanium-based catalysts reduce side reactions in cyclization steps .

- Temperature Control : Higher temperatures (80°C) accelerate methylation but require anhydrous conditions to prevent hydrolysis .

| Parameter | Effect on Yield | Example |

|---|---|---|

| Excess Methyl Iodide | Increases alkylation efficiency | 2.5 eq. in |

| Reflux Duration | Prolonged heating improves hydrazone coupling | 18 h in |

Q. What strategies address contradictory data in the pharmacological activity of indole-2-carboxylate derivatives?

Methodological Answer: Contradictions often arise from:

- Substituent Effects : Minor structural changes (e.g., halogen vs. methyl groups) drastically alter bioactivity. For example, 5-chloro derivatives () show higher anticancer activity than unsubstituted analogs .

- Assay Variability : Differences in cell lines (e.g., p53-MDM2 binding assays in ) or antioxidant testing protocols () affect results.

Q. Resolution Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., hydroxy, nitro, or phenyl groups) and compare IC₅₀ values .

- Standardized Assays : Use consistent protocols (e.g., uniform ROS scavenging assays for antioxidant claims) .

Q. How can researchers design experiments to study substituent effects on the bioactivity of indole-2-carboxylate derivatives?

Methodological Answer: A three-pronged approach is recommended:

Synthetic Diversification : Prepare derivatives with substituents at positions 3, 5, and 6 (e.g., halogens, methyl, or nitro groups) using methods in and .

Pharmacological Screening : Test analogs against target pathways (e.g., MDM2-p53 inhibition in or bacterial growth in ) .

Computational Modeling : Use pharmacophore models () to predict binding affinity and guide synthesis .

Q. Example Design :

Data Contradiction Analysis

Example Issue : High yields (96–99%) in vs. lower yields in other methods.

Resolution : uses optimized anhydrous conditions and excess methyl iodide, whereas other methods (e.g., hydrazone synthesis in ) involve equilibrium-driven reactions requiring precise stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.